molecular formula C13H24N2O4 B12946491 Tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate

Cat. No.: B12946491
M. Wt: 272.34 g/mol
InChI Key: RQILVPAZVQWDJH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group:

    Esterification: The ethoxy-oxo-ethyl group is introduced via esterification reactions.

    Protection of Functional Groups: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions can be performed on the carbonyl group of the ethoxy-oxo-ethyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aminomethyl group.

    Reduction: Reduced derivatives of the ethoxy-oxo-ethyl group.

    Substitution: Substituted derivatives at the aminomethyl group.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The pathways involved depend on the specific biological context and the target molecules. For example, it may inhibit or activate certain signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)-3-(2-methoxy-2-oxo-ethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(aminomethyl)-3-(2-propoxy-2-oxo-ethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy-oxo-ethyl group, in particular, differentiates it from other similar compounds and may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-10(16)6-13(7-14)8-15(9-13)11(17)19-12(2,3)4/h5-9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQILVPAZVQWDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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